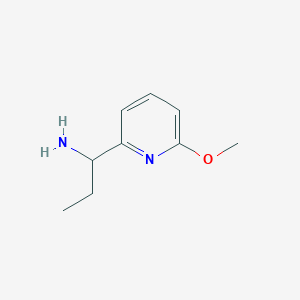

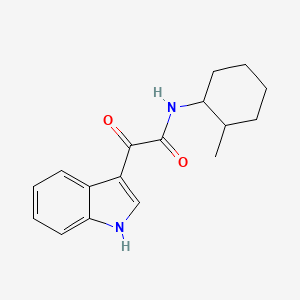

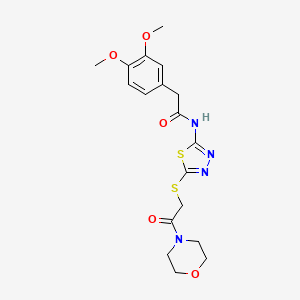

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide, also known as IMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of indole-based compounds, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Stereoselective Synthesis in Organic Chemistry

- A study demonstrated the treatment of N-(2-arylcyclohex-1-en-1-yl)-α-(methylthio)acetamides leading to the synthesis of cis and trans-fused 3a-aryloctahydroindoles, with applications in the production of complex molecules like mesembrane (Saito, Matsuo, & Ishibashi, 2007).

Antimicrobial Activity

- Research on novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating potential applications in antimicrobial drug development (Debnath & Ganguly, 2015).

Asymmetric Synthesis and Alkaloid Production

- A study described highly enantioselective 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral indolizidine derivatives including (+)-tashiromine, demonstrating the compound's utility in creating complex natural products and bioactive compounds (Suga et al., 2013).

Pharmacological Evaluation as Cannabinoid Receptor Ligands

- A study synthesized a series of indol-3-yl-oxoacetamides and evaluated them as potent and selective ligands for the cannabinoid receptor type 2, indicating potential applications in the field of neuropharmacology (Moldovan et al., 2017).

Plant Growth Regulation

- Research involving the synthesis of stable-isotope labeled metabolites of indole-3-acetic acid, a phytohormone, indicated its role in plant growth and development regulation (Ilić, Magnus, Östin, & Sandberg, 1997).

Anti-inflammatory and Analgesic Activities

- A study on substituted phenoxy acetamide derivatives, involving compounds with a cyclohexyl nucleus, showed significant anti-inflammatory, analgesic, and antipyretic activities, suggesting therapeutic potential in these areas (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial and GST Enzyme Activity

- The synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives and their evaluation for antimicrobial and GST enzyme activity suggested their potential in treating microbial infections and influencing enzymatic processes (Attaby, Ramla, & Gouda, 2007).

Versatility in Organic Synthesis

- The molecule's utility in organic synthesis was demonstrated through its involvement in various synthetic pathways, leading to the creation of novel, structurally diverse substances with promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-2-4-8-14(11)19-17(21)16(20)13-10-18-15-9-5-3-7-12(13)15/h3,5,7,9-11,14,18H,2,4,6,8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXYOGMCYFKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)

![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)